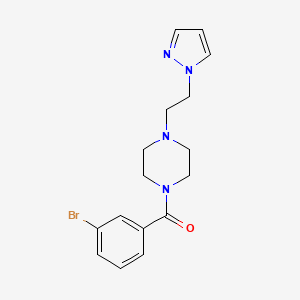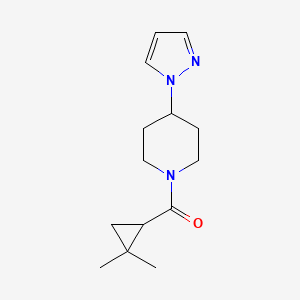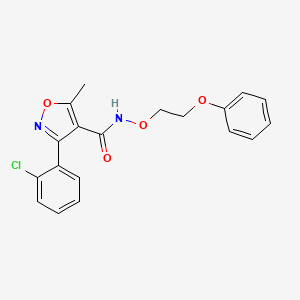
(6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyridazinone derivative that has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is not fully understood. However, it is believed to act by inhibiting various cellular pathways, including DNA synthesis and protein synthesis. It has also been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
(6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antiviral activity against several viruses. In addition, it has been shown to have anti-inflammatory activity and to inhibit the production of nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is its potential as a lead compound for the development of new drugs. It has shown promising results in preclinical studies and has a unique chemical structure that could be modified to improve its activity. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone. One area of interest is in the development of new anticancer agents based on this compound. Researchers could modify the chemical structure of this compound to improve its activity and reduce its toxicity. Another area of interest is in the development of new antiviral agents based on this compound. Researchers could investigate the activity of this compound against other viruses and modify its structure to improve its activity. Finally, researchers could investigate the anti-inflammatory activity of this compound and its potential use in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of (6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone has been achieved through various methods, including the reaction of 3-cyano-6-(1H-imidazol-1-yl)pyridazine with 4-(methylsulfonyl)piperazine in the presence of a base. Another method involves the reaction of 3-amino-6-(1H-imidazol-1-yl)pyridazine with 4-(methylsulfonyl)piperazine in the presence of a coupling agent.
Wissenschaftliche Forschungsanwendungen
(6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone has potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been studied for its potential as an anticancer agent, with promising results in preclinical studies. It has also shown potential as an antiviral agent, with activity against several viruses, including HIV and herpes simplex virus.
Eigenschaften
IUPAC Name |
(6-imidazol-1-ylpyridazin-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3S/c1-23(21,22)19-8-6-17(7-9-19)13(20)11-2-3-12(16-15-11)18-5-4-14-10-18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSBPJMLYDYPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2526997.png)

![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)
![1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2527004.png)

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B2527007.png)

![1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2527009.png)





![6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2527020.png)